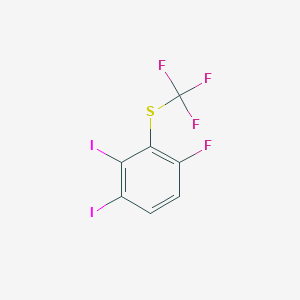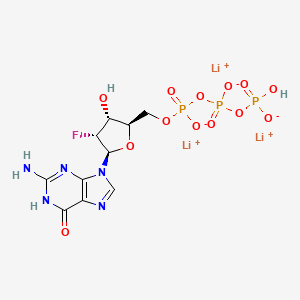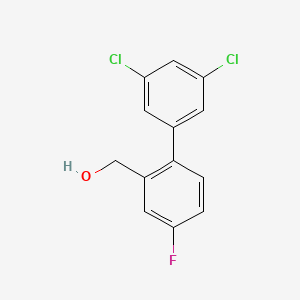
(3',5'-Dichloro-4-fluoro-biphenyl-2-yl)-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3’,5’-Dichloro-4-fluoro-biphenyl-2-yl)-methanol is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by two benzene rings connected by a single bond, with various substituents attached to the rings. This particular compound has chlorine and fluorine atoms as substituents, which can significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3’,5’-Dichloro-4-fluoro-biphenyl-2-yl)-methanol typically involves the following steps:
Grignard Reaction: The formation of the methanol group can be accomplished through a Grignard reaction, where a Grignard reagent (e.g., phenylmagnesium bromide) reacts with a suitable precursor to introduce the hydroxyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale halogenation and Grignard reactions, with careful control of reaction conditions to ensure high yield and purity. Catalysts and solvents may be used to optimize the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(3’,5’-Dichloro-4-fluoro-biphenyl-2-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to remove halogen atoms or convert the hydroxyl group to a different functional group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a dehalogenated product or an alcohol.
Substitution: Formation of a substituted biphenyl derivative.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3’,5’-Dichloro-4-fluoro-biphenyl-2-yl)-methanol would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it may interact with enzymes or receptors, influencing cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3’,5’-Dichloro-4-fluoro-biphenyl-2-yl)-methane: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
(3’,5’-Dichloro-4-fluoro-biphenyl-2-yl)-ethanol: Has an additional carbon in the side chain, which may influence its solubility and interactions.
Uniqueness
(3’,5’-Dichloro-4-fluoro-biphenyl-2-yl)-methanol is unique due to the specific combination of chlorine, fluorine, and hydroxyl substituents, which can impart distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H9Cl2FO |
|---|---|
Poids moléculaire |
271.11 g/mol |
Nom IUPAC |
[2-(3,5-dichlorophenyl)-5-fluorophenyl]methanol |
InChI |
InChI=1S/C13H9Cl2FO/c14-10-3-8(4-11(15)6-10)13-2-1-12(16)5-9(13)7-17/h1-6,17H,7H2 |
Clé InChI |
SVAAVPWNYATUEP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)CO)C2=CC(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


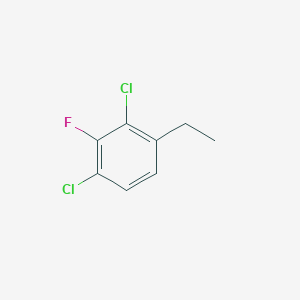
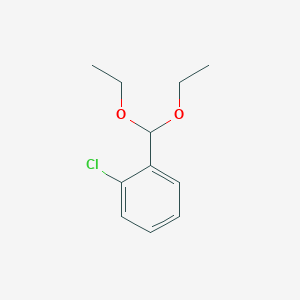

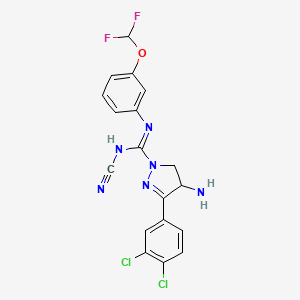
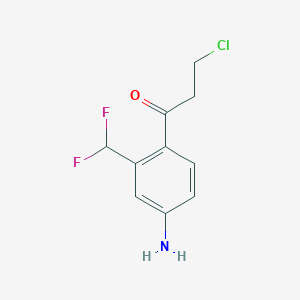

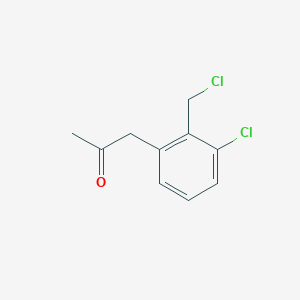

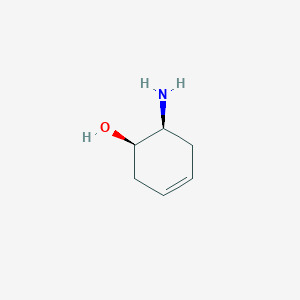
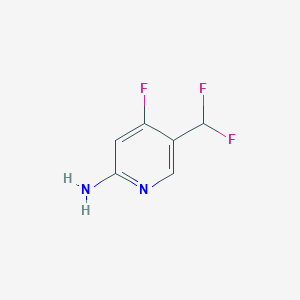
![2-[5-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]-1-cyclohexylethan-1-ol](/img/structure/B14048122.png)
![Methyl 2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetate](/img/structure/B14048123.png)
